molecular formula C24H22N2O2 B12278488 [4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

[4-[4-(4-Cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

Katalognummer: B12278488
Molekulargewicht: 370.4 g/mol
InChI-Schlüssel: ZYDCNZOJNSJLMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dicyclopentadienylbisphenol cyanate ester is a specialized compound known for its unique chemical structure and properties. It is a type of cyanate ester that contains dicyclopentadiene cycles and bisphenol units. This compound is particularly valued for its excellent thermal stability, mechanical strength, and low dielectric properties, making it suitable for various high-performance applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dicyclopentadienylbisphenol cyanate ester is typically synthesized through the reaction of dicyclopentadienylbisphenol with cyanogen halides under controlled conditions. The reaction involves the formation of cyanate ester groups from the hydroxyl groups of the bisphenol. The process requires precise temperature control and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of dicyclopentadienylbisphenol cyanate ester involves large-scale reactors where the reactants are mixed and heated under specific conditions. The reaction is monitored to maintain optimal temperatures and pressures, ensuring consistent quality and performance of the final product. The compound is then purified through distillation or crystallization techniques .

Analyse Chemischer Reaktionen

Types of Reactions

Dicyclopentadienylbisphenol cyanate ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include catalysts such as metal salts and bases. The reactions are typically carried out under controlled temperatures ranging from 100°C to 200°C, depending on the desired product and reaction kinetics .

Major Products Formed

The major products formed from these reactions include polycyanurate networks and various substituted cyanate esters. These products exhibit enhanced thermal stability, mechanical strength, and dielectric properties .

Wissenschaftliche Forschungsanwendungen

Dicyclopentadienylbisphenol cyanate ester has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of dicyclopentadienylbisphenol cyanate ester involves the formation of polycyanurate networks through cyclotrimerization. This process enhances the thermal and mechanical properties of the material. The cyanate groups react with various functional groups, leading to the formation of stable, cross-linked networks that provide excellent thermal stability and mechanical strength .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dicyclopentadienylbisphenol cyanate ester stands out due to its unique combination of low dielectric properties, high thermal stability, and mechanical strength. These properties make it particularly suitable for high-performance applications in the electronics industry, where signal integrity and thermal stability are critical .

Eigenschaften

Molekularformel

C24H22N2O2

Molekulargewicht

370.4 g/mol

IUPAC-Name

[4-[4-(4-cyanatophenyl)-8-tricyclo[5.2.1.02,6]decanyl]phenyl] cyanate

InChI

InChI=1S/C24H22N2O2/c25-13-27-19-5-1-15(2-6-19)17-9-22-18-11-21(24(12-18)23(22)10-17)16-3-7-20(8-4-16)28-14-26/h1-8,17-18,21-24H,9-12H2

InChI-Schlüssel

ZYDCNZOJNSJLMS-UHFFFAOYSA-N

Kanonische SMILES

C1C2CC(C1C3C2CC(C3)C4=CC=C(C=C4)OC#N)C5=CC=C(C=C5)OC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.